Bienvenue dans la boutique en ligne BenchChem!

4-(N,N-dimethylsulfamoyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

NK1 antagonist Substance P receptor Binding affinity

The compound 4-(N,N-dimethylsulfamoyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide (CAS 1396868-22-6, molecular formula C20H25N3O5S, molecular weight 419.5 g/mol) is a synthetic small molecule classified as a neurokinin-1 (NK1) receptor antagonist. Its structure features a benzamide core substituted with a para-dimethylsulfamoyl group and linked via a methylene bridge to a piperidine ring bearing a furan-3-carbonyl moiety.

Molecular Formula C20H25N3O5S
Molecular Weight 419.5
CAS No. 1396868-22-6
Cat. No. B2893302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N,N-dimethylsulfamoyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide
CAS1396868-22-6
Molecular FormulaC20H25N3O5S
Molecular Weight419.5
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
InChIInChI=1S/C20H25N3O5S/c1-22(2)29(26,27)18-5-3-16(4-6-18)19(24)21-13-15-7-10-23(11-8-15)20(25)17-9-12-28-14-17/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3,(H,21,24)
InChIKeyKVROQCNKFLHDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N,N-Dimethylsulfamoyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide (CAS 1396868-22-6): Chemical Identity and Pharmacological Classification


The compound 4-(N,N-dimethylsulfamoyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide (CAS 1396868-22-6, molecular formula C20H25N3O5S, molecular weight 419.5 g/mol) is a synthetic small molecule classified as a neurokinin-1 (NK1) receptor antagonist [1]. Its structure features a benzamide core substituted with a para-dimethylsulfamoyl group and linked via a methylene bridge to a piperidine ring bearing a furan-3-carbonyl moiety [2]. The compound exhibits high in vitro binding affinity for the human substance P / NK1 receptor, with reported IC50 values in the low nanomolar range [1].

Why Generic Substitution Fails for 4-(N,N-Dimethylsulfamoyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide


Substitution with a closely related benzamide analog is not straightforward for this compound class. The para-dimethylsulfamoyl substituent on the benzamide ring is a strong electron-withdrawing group that modulates both the compound's polarity (cLogP ~1.3) and hydrogen-bond acceptor capacity (6 HBA) in a manner distinct from analogs bearing halogen, alkoxy, or amino substituents at the same position [1]. These physicochemical differences can translate into divergent target binding kinetics, selectivity profiles, and solubility characteristics that are not predictable from core scaffold similarity alone [2]. Direct experimental comparison is therefore required to confirm functional equivalence for any procurement or screening decision.

Quantitative Differentiation Evidence for 4-(N,N-Dimethylsulfamoyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide vs. Closest Analogs


NK1 Receptor Binding Affinity: Target Compound vs. Structural Analogs

The target compound demonstrates high-affinity binding to the human NK1 receptor with an IC50 of 2.35 nM in a radioligand displacement assay [1]. This value places it among the more potent members of the benzamide-piperidine-furan series. However, no direct head-to-head comparison data with the closest commercially available analogs (e.g., the 2-chloro, 2-ethoxy, 3-dimethylamino, or 2,6-difluoro variants) could be identified in the non-excluded literature. The BindingDB entry BDBM261486 associates this compound with US patents US10011568 and US9708266, indicating it was profiled as part of a broader medicinal chemistry program, but the primary patent documents do not disclose explicit side-by-side IC50 tables for the nearest neighbors [1].

NK1 antagonist Substance P receptor Binding affinity

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile

The target compound's computed XLogP3-AA of 1.3 and hydrogen bond acceptor count of 6 distinguish it from closely related analogs with different benzamide substituents [1]. While direct experimental logP/logD values for all comparators are not available, the presence of the dimethylsulfamoyl group (-SO2NMe2) confers a distinct polarity and hydrogen-bonding profile compared to the 2-chloro (more lipophilic), 2-ethoxy (more lipophilic), and 3-dimethylamino (more basic) analogs . These differences are class-level inferences based on structural chemistry principles rather than direct measurement.

Lipophilicity Drug-likeness Permeability

Molecular Complexity and Rotatable Bond Profile for Target Engagement

With 6 rotatable bonds, the target compound occupies an intermediate flexibility range relative to its analogs [1]. The 2-chloro analog (C18H18ClFN2O3 for the chloro-fluoro variant) and the 2,6-difluoro analog are expected to have slightly fewer rotatable bonds, while the 2-ethoxy analog (containing an -OCH2CH3 group) may have similar flexibility. The dimethylsulfamoyl group itself has restricted rotation around the S-N bond due to partial double-bond character, which may reduce the entropic penalty upon target binding compared to analogs with freely rotating substituents [2]. This is a class-level inference based on sulfonamide conformational chemistry.

Molecular flexibility Entropic penalty Target engagement

Evidence-Based Application Scenarios for 4-(N,N-Dimethylsulfamoyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide


NK1 Receptor Antagonist Tool Compound for in vitro Binding Studies

Based on the confirmed IC50 of 2.35 nM for the human NK1 receptor [1], this compound is suitable as a positive control or reference antagonist in radioligand displacement assays. Its high potency ensures a clear assay window at low concentrations, provided the user validates batch-to-batch purity.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies at the Benzamide 4-Position

The dimethylsulfamoyl group offers a distinct electronic and steric profile compared to halogen, alkoxy, and amino substituents commonly explored in this scaffold. Researchers expanding SAR around the benzamide 4-position can use this compound to probe the tolerance for polar, hydrogen-bond-accepting substituents [1].

Reference Compound for In Silico Modeling of Sulfonamide-Containing NK1 Ligands

With well-defined computed properties (XLogP3-AA = 1.3, 6 HBA, 6 rotatable bonds) [1], this compound can serve as a calibration point for molecular docking, QSAR model building, or pharmacophore refinement aimed at predicting NK1 antagonist activity within the benzamide-piperidine-furan chemotype.

Quote Request

Request a Quote for 4-(N,N-dimethylsulfamoyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.